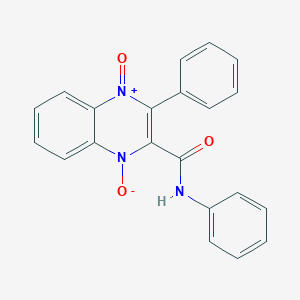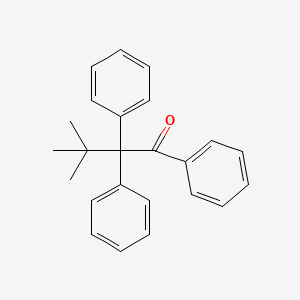
3,3-Dimethyl-1,2,2-triphenylbutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethyl-1,2,2-triphenylbutan-1-one is an organic compound with the molecular formula C24H24O. It is a ketone characterized by the presence of three phenyl groups and a butanone backbone with two methyl groups at the third carbon position. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-1,2,2-triphenylbutan-1-one typically involves the reaction of triphenylmethane with acetone in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction proceeds through the formation of a carbanion intermediate, which then undergoes nucleophilic addition to the carbonyl group of acetone, followed by protonation to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ketone group can yield secondary alcohols.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Secondary alcohols.
Substitution: Nitro or halogenated derivatives of the phenyl groups.
Applications De Recherche Scientifique
3,3-Dimethyl-1,2,2-triphenylbutan-1-one finds applications in various scientific research fields:
Chemistry: Used as a model compound in studies of ketone reactivity and mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of 3,3-Dimethyl-1,2,2-triphenylbutan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The ketone group can form hydrogen bonds or undergo nucleophilic attack, leading to various biochemical effects. The phenyl groups may also contribute to the compound’s binding affinity and specificity through π-π interactions or hydrophobic effects.
Comparaison Avec Des Composés Similaires
3,3-Dimethyl-1-butene: A structurally related compound with a similar backbone but lacking the phenyl groups.
2,2-Dimethyl-3-butanone: Another ketone with a similar structure but different substitution pattern.
Uniqueness: 3,3-Dimethyl-1,2,2-triphenylbutan-1-one is unique due to the presence of three phenyl groups, which significantly influence its chemical reactivity and physical properties. These phenyl groups provide steric hindrance and electronic effects that differentiate it from other similar compounds.
Propriétés
Numéro CAS |
104330-16-7 |
|---|---|
Formule moléculaire |
C24H24O |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
3,3-dimethyl-1,2,2-triphenylbutan-1-one |
InChI |
InChI=1S/C24H24O/c1-23(2,3)24(20-15-9-5-10-16-20,21-17-11-6-12-18-21)22(25)19-13-7-4-8-14-19/h4-18H,1-3H3 |
Clé InChI |
GMJJLSDMGJNYBY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Hexadecahydro-3,3'-spirobi[[2,4]benzodioxepine]](/img/structure/B14340539.png)
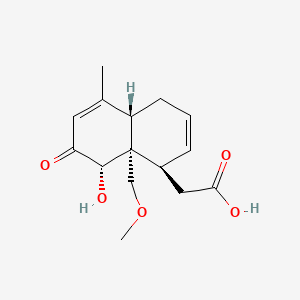
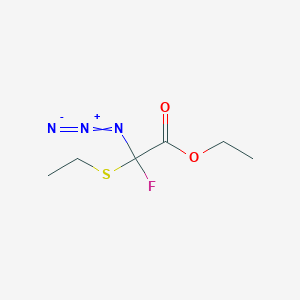
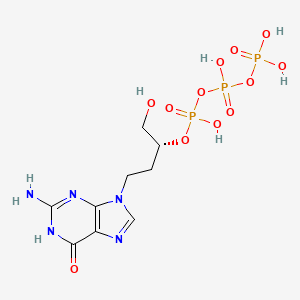
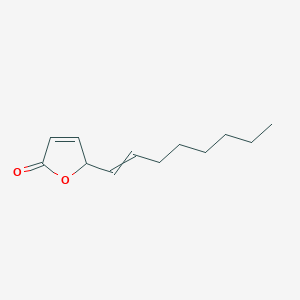
![1-[(6-Methylheptyl)oxy]propan-1-OL](/img/structure/B14340567.png)
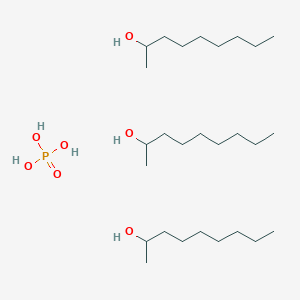
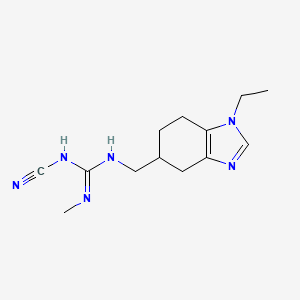
![9-Borabicyclo[3.3.1]nonane-9-undecanoic acid, methyl ester](/img/structure/B14340592.png)
![Methanaminium, N-[bis(dimethylamino)methylene]-N-methyl-, fluoride](/img/structure/B14340595.png)
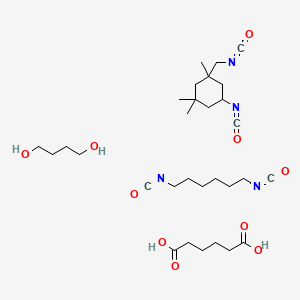
![5-Hydroxybicyclo[4.2.0]oct-3-en-2-one](/img/structure/B14340603.png)
![[(1-Ethoxyethenyl)oxy]benzene](/img/structure/B14340618.png)
